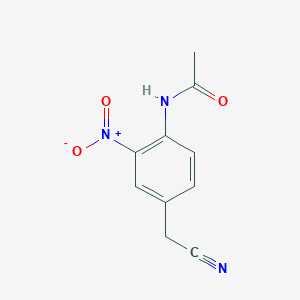

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related nitrophenyl acetamides involves multiple steps, including alkylation, nitration, and carbonylation reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide starts from p-acetamidophenol through alkylation and nitration to achieve high yields under optimized conditions (Zhang Da-yang, 2004). These methods may provide insights into the synthesis of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide by analogous procedures, highlighting the importance of reaction conditions and intermediates in achieving the desired product.

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Acetamido-4-(cyclooctylamino)nitrobenzene, reveals the presence of hydrogen bonds and distorted ring conformations (J. González-Platas et al., 1997). These structural features are critical for understanding the physical and chemical properties of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide, including its reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactions of nitrophenyl acetamides can include reductive carbonylation and hydrogenation processes, leading to various products depending on the catalysts and conditions used. For instance, a Pd-based catalytic system has been shown to selectively form N-(4-hydroxyphenyl)acetamide from nitrobenzene in one pot (A. Vavasori et al., 2023). Such reactions are indicative of the versatile reactivity of nitrophenyl acetamides, including N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide, in synthetic applications.

Physical Properties Analysis

The physical properties, such as solvatochromism and dipole moments, of similar compounds like N-(4-Methyl-2-nitrophenyl)acetamide, have been studied to understand their behavior in different solvents (I. G. Krivoruchka et al., 2004). These studies shed light on how the molecular structure of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide may influence its physical properties and interactions with solvents, which is crucial for its application in chemical processes.

Chemical Properties Analysis

The chemical properties of nitrophenyl acetamides, including their reactivity, stability, and interactions, can be influenced by their structural features. Research on compounds such as 2,2-Dichloro-N-(3-nitrophenyl)acetamide and its analogs provides insights into the effects of substituents on the acetamide group and the overall molecule's reactivity and stability (B. Gowda et al., 2008). Understanding these chemical properties is essential for the application of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide in synthesis and material science.

Applications De Recherche Scientifique

Advanced Oxidation Processes for Degradation of Acetaminophen

Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of acetaminophen in aqueous media. These processes lead to the generation of various by-products, including acetamide, and have been explored for their efficiency in removing recalcitrant compounds from the environment. The research underscores the importance of understanding degradation pathways and by-products' biotoxicity to enhance AOP systems' effectiveness in treating pollutants like acetaminophen (Qutob et al., 2022).

Nitrogenous Disinfection By-products in Drinking Water

The occurrence and control of nitrogenous disinfection by-products (N-DBPs), such as haloacetamides, in drinking water have been critically reviewed. These compounds, including those related to acetamide structures, exhibit high genotoxicity and cytotoxicity. The review discusses the implications of N-DBPs' presence in drinking water sources and the effectiveness of various water treatment processes in removing these compounds (Bond et al., 2011).

Biological Effects of Acetamide Derivatives

A comprehensive review of the toxicology of acetamide and its derivatives, including their environmental and biological effects, has been conducted. This study provides insights into the commercial importance of these chemicals and the biological consequences of exposure, highlighting the variability in biological responses among different acetamide derivatives (Kennedy, 2001).

Photosensitive Protecting Groups in Synthetic Chemistry

The use of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry is reviewed. This area of research is promising for the development of novel synthetic methodologies and has significant implications for the future of chemical synthesis. The review covers the application of these groups in the protection and deprotection of functional groups during chemical reactions (Amit et al., 1974).

Safety And Hazards

Propriétés

IUPAC Name |

N-[4-(cyanomethyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJXYBIIUUFVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392971 | |

| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide | |

CAS RN |

123270-23-5 | |

| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

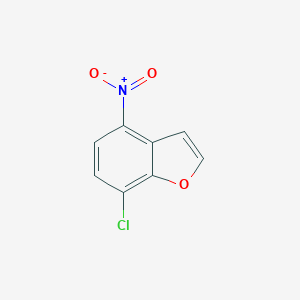

![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)

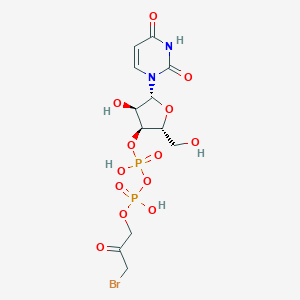

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)